Potent HIV-2 RNase H Inhibition Distinguishes This Galloylated Glycoside from Non-Galloylated Kaempferol Analogs
Kaempferol 3-O-(6''-galloyl)-beta-D-glucopyranoside demonstrates a specific and potent inhibition of HIV-2 RNase H with an IC50 of 5.19 μM [1]. In contrast, non-galloylated kaempferol glycosides, such as kaempferol-3-O-glucoside (astragalin) and kaempferol aglycone, lack this reported inhibitory activity against HIV-2 RNase H, establishing the galloyl group as a critical pharmacophore for this specific antiviral target [2].
| Evidence Dimension | HIV-2 RNase H Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.19 μM |
| Comparator Or Baseline | Non-galloylated kaempferol glycosides (e.g., kaempferol-3-O-glucoside, kaempferol) - No significant inhibitory activity reported |
| Quantified Difference | >100-fold difference (estimated based on absence of activity in comparators) |
| Conditions | In vitro enzymatic assay |
Why This Matters
This specific inhibitory profile makes the compound a unique tool for investigating HIV-2 RNase H as a therapeutic target, a utility not provided by generic kaempferol derivatives.
- [1] Kaempferol 3-O-(6''-galloyl)-beta-D-glucopyranoside. TargetMol. Product Datasheet. View Source
- [2] Wang J, Fang X, Ge L, Cao F, Zhao L, Wang Z, Xiao W. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PLoS One. 2018 May 18;13(5):e0197563. View Source
